Monoammonium glutamate

Overview

Description

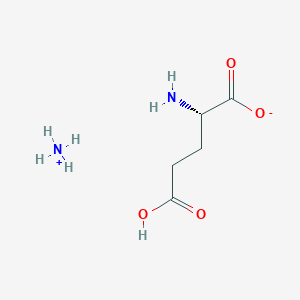

Monoammonium glutamate is an ammonium salt of glutamic acid, with the chemical formula NH₄C₅H₈NO₄. It is commonly used as a flavor enhancer in the food industry due to its ability to impart a savory taste, often referred to as umami

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoammonium glutamate can be synthesized through the reaction of glutamic acid with ammonium hydroxide. The reaction typically involves heating glutamic acid in the presence of ammonium hydroxide to form the ammonium salt. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced through fermentation processes using microorganisms that produce glutamic acid. The glutamic acid is then neutralized with ammonium hydroxide to form the desired compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Monoammonium glutamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.

Substitution: Substitution reactions can occur with nucleophiles, such as halides, under specific conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of glutaric acid.

Reduction: Reduction reactions can produce compounds such as glutamine.

Substitution: Substitution reactions can result in the formation of various derivatives of this compound.

Scientific Research Applications

Monoammonium glutamate has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the production of other compounds.

Biology: It serves as a nutrient source in cell culture media and is used in studies related to amino acid metabolism.

Medicine: this compound is investigated for its potential therapeutic effects, such as its role in neuroprotection and cognitive enhancement.

Industry: It is utilized as a flavor enhancer in the food industry and as a feed additive in animal nutrition.

Mechanism of Action

The mechanism by which monoammonium glutamate exerts its effects involves its interaction with specific taste receptors responsible for the umami taste. The compound binds to these receptors, enhancing the perception of savory flavors in food. Additionally, this compound may influence neurotransmitter systems in the brain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Monosodium Glutamate (MSG): A sodium salt of glutamic acid, commonly used as a flavor enhancer.

Calcium Glutamate: A calcium salt of glutamic acid, used in food and pharmaceutical applications.

Potassium Glutamate: A potassium salt of glutamic acid, with similar applications to MSG.

Biological Activity

Monoammonium glutamate (MAG) is a compound derived from glutamic acid, an amino acid that plays significant roles in various biological processes. This article explores the biological activity of MAG, focusing on its effects on bone health, neurobiology, metabolism, and potential health risks associated with its consumption.

Overview of this compound

MAG is often used as a flavor enhancer and is structurally similar to monosodium glutamate (MSG). While both compounds share similar properties, their biological activities may differ slightly due to the presence of ammonium instead of sodium. The biological functions of MAG are closely linked to its role as a source of glutamate in the body, which is involved in neurotransmission, metabolic regulation, and cellular signaling.

1. Effects on Bone Health

Recent studies have highlighted the potential benefits of MAG in promoting bone health. In a controlled study involving mice subjected to protein-restricted diets, supplementation with MSG (which can be considered functionally similar to MAG) led to improvements in bone mineral density (BMD) and osteoblast activity markers such as P1NP and osteocalcin. These findings suggest that glutamate can enhance bone formation and maintenance by stimulating osteoblast differentiation and activity .

Table 1: Impact of MSG on Bone Parameters

| Parameter | Control Group | MSG Supplementation (5 g/kg) | MSG Supplementation (10 g/kg) | MSG Supplementation (20 g/kg) |

|---|---|---|---|---|

| BMD | Baseline | Increased | Increased | Increased |

| P1NP Levels | Baseline | Elevated | Elevated | Elevated |

| Osteocalcin Levels | Baseline | Elevated | Elevated | Elevated |

2. Neurobiological Effects

MAG acts on glutamate receptors in the central nervous system, influencing various physiological processes. It has been shown to modulate neurotransmitter release and affect mood and cognitive functions. The presence of glutamate receptors in key brain regions such as the hypothalamus and hippocampus suggests that MAG could play a role in regulating autonomic functions and metabolic activities .

Case Study: Neurotransmitter Regulation

In a study examining the effects of dietary MSG on neurotransmitter levels, researchers found that even low doses could induce changes in liver enzyme levels and amino acid concentrations in blood samples. This indicates that MAG may influence metabolic pathways related to neurotransmitter synthesis .

3. Metabolic Effects

Glutamate is known for its role in energy metabolism, particularly in the liver and intestinal mucosa. It serves as an essential substrate for gluconeogenesis during periods of glucose depletion. Studies have indicated that MAG supplementation can enhance energy availability and metabolic flexibility under certain dietary conditions .

Table 2: Metabolic Changes Associated with MAG Consumption

| Metabolic Parameter | Control Group | MAG Supplementation |

|---|---|---|

| Plasma Glutamate Levels | Baseline | Increased |

| Amino Acid Concentrations | Normal | Altered (higher levels) |

| Liver Enzyme Activity | Normal | Decreased transaminases |

4. Health Risks and Controversies

Despite its potential benefits, there are concerns regarding the safety of MAG consumption. Some studies have linked high doses of MSG to neurotoxic effects, obesity, and metabolic disorders. Reports suggest that excessive intake may lead to morphological changes in heart tissue and other adverse health outcomes .

Summary of Adverse Effects

Properties

IUPAC Name |

azanium;(2S)-2-amino-5-hydroxy-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKGGXPMPXXISP-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)[O-])N.[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)[O-])N.[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047714 | |

| Record name | L-Glutamic acid ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, practically odourless crystals or crystalline powder | |

| Record name | MONOAMMONIUM GLUTAMATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water; practically insoluble in ethanol or ether | |

| Record name | MONOAMMONIUM GLUTAMATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7558-63-6 | |

| Record name | Ammonium glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7558-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.